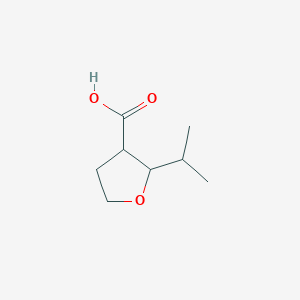

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

概要

説明

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .

Synthesis Analysis

The synthesis of a compound involves the procedures and conditions used to produce it. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors. .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally .科学的研究の応用

Antibacterial Agents

Researchers have developed aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics, which include derivatives of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, as potential broad-spectrum antibiotics . These compounds have shown promise in treating infections resistant to current treatments, including biodefense pathogens, while exhibiting improved safety and pharmacokinetic properties. A notable advancement is the enhanced potency against Mycobacterium abscessus, a multi-drug resistant mycobacteria .

Antimycobacterial Therapeutics

The modified structure of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has been found to be up to 64-fold more potent against Mycobacterium abscessus than regular spectinomycin . This positions the compound as a significant player in the development of new therapeutics for tuberculosis and related diseases.

Drug Resistance Overcoming Agents

The mechanism of action identified for eAmSPCs, which includes the compound , suggests its potential use in overcoming native efflux in bacteria like Mycobacterium abscessus . This could lead to a new class of drugs capable of circumventing current antibiotic resistance mechanisms.

Pharmacokinetic Enhancers

The safety and pharmacokinetic properties of eAmSPCs have been improved compared to traditional spectinomycin. This suggests that derivatives of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one could be used to enhance the pharmacokinetic profile of existing drugs, leading to better absorption, distribution, metabolism, and excretion (ADME) properties .

Biodefense Pathogen Treatment

Given the broad-spectrum antibiotic nature of eAmSPCs, there is potential for these compounds to be developed into treatments for pathogens considered in biodefense scenarios. The compound’s efficacy against hard-to-treat infections makes it a candidate for further research in this area .

作用機序

Target of Action

The compound 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, also known as Muscimol, primarily targets the GABA A receptor . This receptor plays a crucial role in the central nervous system as it mediates inhibitory neurotransmission .

Mode of Action

Muscimol acts as a potent and selective orthosteric agonist for the GABA A receptor . It mimics the inhibitory neurotransmitter GABA, activating these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

Muscimol’s action on the GABA A receptor affects the GABAergic pathway . By enhancing the inhibitory effects of GABA, it leads to decreased neuronal excitability and a calming effect . This interaction with the GABAergic pathway has significant effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties .

Result of Action

Muscimol’s action results in significant effects on the central nervous system. Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . The diverse pharmacological effects of Muscimol, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUAYLKEKOTORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CN)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)

![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)